molecular formula C17H17FN2O3 B11117837 2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11117837
M. Wt: 316.33 g/mol
InChI Key: KRHRTDSSGISOFQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group, a furan-2-carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom to a phenyl ring. This can be achieved through electrophilic aromatic substitution using fluorine gas or a fluorinating agent such as N-fluorobenzenesulfonimide.

    Synthesis of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Piperazine Intermediate: Piperazine can be synthesized through the hydrogenation of pyrazine or by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The final step involves coupling the fluorophenyl, furan-2-carbonyl, and piperazine intermediates. This can be achieved through nucleophilic substitution reactions under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium carbonate).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, such as receptors and enzymes, to understand its therapeutic potential.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, including polymers and nanomaterials.

    Biology: Studies investigate the compound’s effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a bromine atom instead of fluorine.

    2-(2-methylphenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C17H17FN2O3/c18-14-5-2-1-4-13(14)12-16(21)19-7-9-20(10-8-19)17(22)15-6-3-11-23-15/h1-6,11H,7-10,12H2

InChI Key

KRHRTDSSGISOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2F)C(=O)C3=CC=CO3

Origin of Product

United States

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